(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[222]octane-3-carboxylic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the use of enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the synthesis of this compound . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, and substituted analogs
Scientific Research Applications
(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1R,3R,4R,5S)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Uniqueness
What sets (1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its bicyclic structure and tert-butoxycarbonyl group make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C13H19NO5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
(1R,3R,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8+,10-/m1/s1 |
InChI Key |
XMWGGNBDLXJXJZ-KHQFGBGNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@@H]1C(=O)O)C(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(=O)C2 |
Origin of Product |
United States |
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